molecular formula C11H10O2 B101406 2(5H)-Furanone, 4-benzyl- CAS No. 16720-76-6

2(5H)-Furanone, 4-benzyl-

Cat. No. B101406
CAS RN: 16720-76-6
M. Wt: 174.2 g/mol
InChI Key: NDSRBOXPULNFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Furanone, 4-benzyl- is a chemical compound that is widely used in scientific research. It is also known as furanone C-30 or benzyl furanone and is a member of the furanone family of compounds. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 2(5H)-Furanone, 4-benzyl- is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by disrupting their cell membranes. It has also been found to have an inhibitory effect on biofilm formation, which is a common problem in many infections.

Biochemical And Physiological Effects

2(5H)-Furanone, 4-benzyl- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been found to have anti-inflammatory properties. It has also been found to have an effect on the central nervous system, with some studies suggesting that it may have a potential role in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2(5H)-Furanone, 4-benzyl- in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, one of the main limitations of using this compound is its toxicity. It can be toxic to both humans and animals, and caution should be taken when handling it.

Future Directions

There are several future directions for the use of 2(5H)-Furanone, 4-benzyl- in scientific research. One potential area of research is the development of new drugs based on this compound. Another area of research is the development of new materials, such as coatings and adhesives, based on its unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of various diseases.

Synthesis Methods

The synthesis of 2(5H)-Furanone, 4-benzyl- can be achieved through various methods, including the reaction of benzaldehyde with furan-2(5H)-one in the presence of a catalyst. Other methods include the reaction of benzyl chloride with furan-2(5H)-one in the presence of a base or the reaction of benzyl alcohol with furan-2(5H)-one in the presence of an acid catalyst.

Scientific Research Applications

2(5H)-Furanone, 4-benzyl- has been extensively used in scientific research due to its unique properties. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been used in the development of new materials, such as coatings and adhesives.

properties

CAS RN

16720-76-6

Product Name

2(5H)-Furanone, 4-benzyl-

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

3-benzyl-2H-furan-5-one

InChI

InChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2

InChI Key

NDSRBOXPULNFLZ-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)O1)CC2=CC=CC=C2

Canonical SMILES

C1C(=CC(=O)O1)CC2=CC=CC=C2

Other CAS RN

16720-76-6

Origin of Product

United States

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